

# Toxicological Profile of 1,3-Difluoro-2-propanol: A Technical Guide

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## Compound of Interest

Compound Name: 1,3-Difluoro-2-propanol

Cat. No.: B128796

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**Abstract:** This document provides a comprehensive technical overview of the toxicological profile of **1,3-Difluoro-2-propanol** (CAS No. 453-13-4). It is intended for researchers, scientists, and professionals in drug development and chemical safety. This guide details the compound's mechanism of action, metabolic pathways, acute toxicity, and genotoxic potential, presenting quantitative data in tabular format and illustrating key processes with diagrams.

## Chemical Identity and Use

**1,3-Difluoro-2-propanol** is a fluorinated organic compound primarily known for its use as a potent rodenticide.<sup>[1]</sup> It is the main active ingredient in the pesticide product Gliftor, which was used extensively in the former USSR.<sup>[1][2]</sup> Its high toxicity stems from its action as a metabolic poison that disrupts cellular energy production.<sup>[1]</sup>

Property	Value	Reference
CAS Number	453-13-4	[3]
Molecular Formula	C <sub>3</sub> H <sub>6</sub> F <sub>2</sub> O	[3]
Molecular Weight	96.08 g/mol	[3]
Synonyms	1,3-Difluoropropan-2-ol, Gliftor	[1][4][5]
Appearance	Colorless or yellowish transparent liquid	[6]
Boiling Point	54-55 °C @ 34 mmHg	
Density	1.24 g/mL at 25 °C	

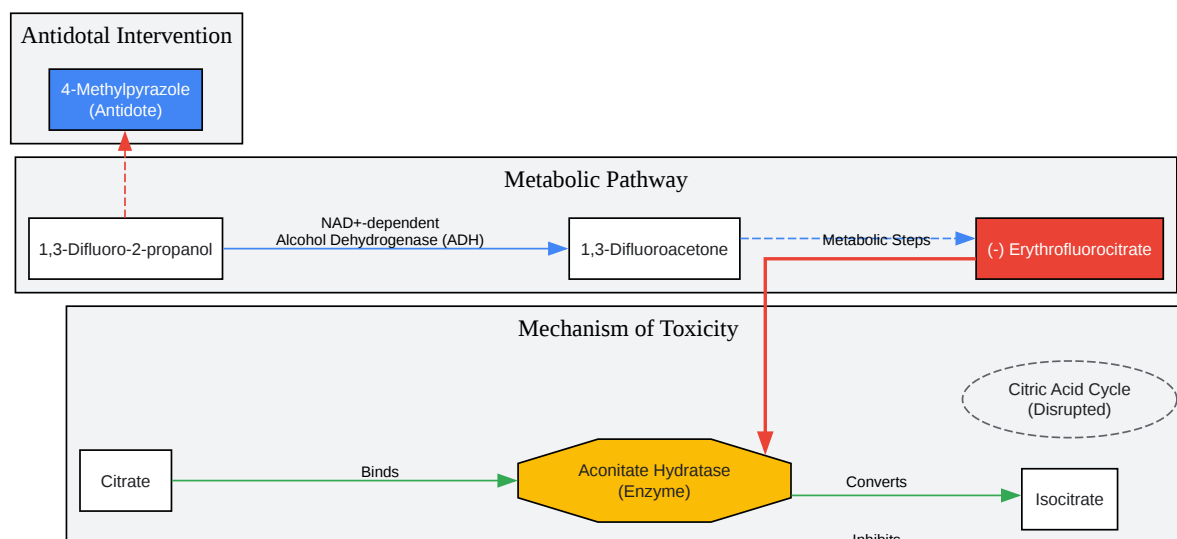
## Mechanism of Action and Metabolism

The toxicity of **1,3-Difluoro-2-propanol** is not direct but is a result of "lethal synthesis," where the compound is metabolized into a highly toxic substance.

**2.1 Metabolic Activation** The metabolic activation of **1,3-Difluoro-2-propanol** is a critical two-step process primarily occurring in the liver and kidneys.

- **Oxidation:** The parent compound is first oxidized to 1,3-difluoroacetone. This conversion is the rate-limiting step in the toxic pathway and is catalyzed by NAD<sup>+</sup>-dependent alcohol dehydrogenase (ADH).[2][7]
- **Conversion to Fluorocitrate:** Subsequently, 1,3-difluoroacetone is further metabolized to (-) erythrofluorocitrate.[2][7]

**2.2 Disruption of the Citric Acid Cycle** The resulting metabolite, (-) erythrofluorocitrate, is a potent inhibitor of aconitate hydratase (aconitase), a key enzyme in the citric acid cycle.[2] This inhibition blocks the conversion of citrate to isocitrate, leading to a significant accumulation of citrate in tissues, particularly the kidney, and a subsequent collapse of cellular energy metabolism.[2] This mechanism is similar to that of the well-known poison sodium fluoroacetate (Compound 1080).[1]



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Caption: Metabolic activation of **1,3-Difluoro-2-propanol** and its toxic action.

## Toxicological Data

**3.1 Acute Toxicity** **1,3-Difluoro-2-propanol** exhibits high acute toxicity through oral, dermal, and inhalation routes of exposure.[4][6] It can be absorbed through the skin and cause poisoning and death via the digestive system, respiratory system, or skin contact.[6] The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4]

Table 1: Acute Oral LD<sub>50</sub> Data

Species	LD <sub>50</sub> (mg/kg)	Reference
<b>Brown Rabbits</b>	<b>30.0</b>	<b>[6]</b>
Dauri Pika	3.38	[6]
Prairie Chinchilla	4.5	[6]
Long-Scratched Gerbils	10.0	[6]
Chinese Zokor	2.8	[6]
Guinea Pigs	4.0	[6]
Chicken	1500	[6]

| Duck | 2000 |[6] |

3.2 Genotoxicity and Carcinogenicity Available studies indicate that **1,3-Difluoro-2-propanol** is not genotoxic.[6] Standard genotoxicity assays, including the Ames test, the micronucleus test in mouse bone marrow cells, and the chromosome aberration test in mouse testicular cells, have all yielded negative results.[6] This profile is notably different from its chlorinated analog, 1,3-dichloro-2-propanol, which has been shown to be genotoxic and carcinogenic.[8][9] No data on the carcinogenicity of **1,3-Difluoro-2-propanol** were identified.

3.3 Hazard Identification The compound is classified under the Globally Harmonized System (GHS) with several hazard statements.

Table 2: GHS Hazard Classifications

Hazard Code	Description	Reference
H226	Flammable liquid and vapor	[4][10]
H302	Harmful if swallowed	[10]
H312	Harmful in contact with skin	[10]
H315	Causes skin irritation	[4][10]
H319	Causes serious eye irritation	[4][10]
H332	Harmful if inhaled	[10]

| H335 | May cause respiratory irritation | |

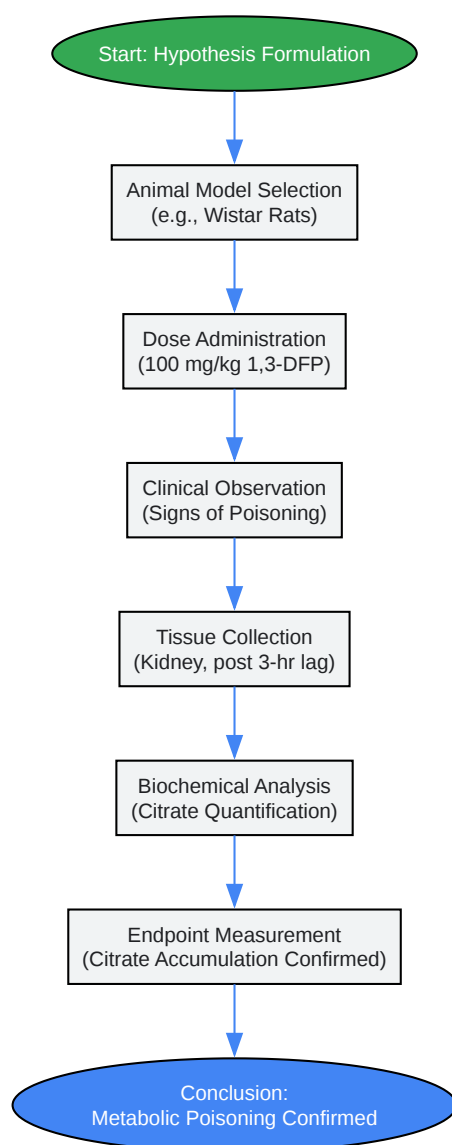
## Key Experimental Protocols

Detailed experimental protocols are proprietary to the conducting laboratories. However, the methodologies can be summarized based on the published literature.

**4.1 In Vivo Metabolic and Toxicity Studies** The primary mechanism of action was elucidated through in vivo studies in rats.

- Objective: To determine the metabolic fate and toxic effects of **1,3-Difluoro-2-propanol** administration.
- Model: Male Wistar rats.[2]
- Methodology:
  - Dosing: A single dose of **1,3-Difluoro-2-propanol** (e.g., 100 mg/kg body weight) was administered to the animals.[2]
  - Observation: Animals were observed for clinical signs of poisoning.
  - Sample Collection: At specific time points (e.g., after a 3-hour lag phase), tissues such as the kidney were collected.[2]

- Biochemical Analysis: Tissue homogenates were analyzed to quantify the accumulation of key metabolites, particularly citrate, to confirm the inhibition of the citric acid cycle.[2]
- Endpoint: A significant accumulation of citrate in the kidney was the primary biomarker of toxicity.[2]



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Caption: A generalized workflow for an in vivo toxicological assessment.

4.2 Genotoxicity Assays As reported, a battery of tests was used to assess the genotoxic potential of **1,3-Difluoro-2-propanol**.[6]

- Ames Test (Bacterial Reverse Mutation Test): This test uses various strains of *Salmonella typhimurium* with mutations in the histidine synthesis operon. A negative result indicates the chemical does not cause gene mutations by base-pair substitutions or frameshifts.
- Micronucleus Test (in vivo): This assay assesses chromosomal damage. Mice are treated with the test compound, and their bone marrow cells are examined for micronuclei, which are fragments of chromosomes left behind after cell division. A negative result indicates the compound is not clastogenic (does not break chromosomes).[6]
- Chromosome Aberration Test (in vivo): This test evaluates the ability of a substance to induce structural changes in chromosomes of mouse testicular cells. A negative result provides further evidence that the compound is not clastogenic.[6]

## Antidotal Treatment

The understanding of **1,3-Difluoro-2-propanol**'s metabolic activation provides a clear strategy for antidotal treatment. 4-Methylpyrazole (fomepizole), a known inhibitor of alcohol dehydrogenase, has been identified as a potential antidote.[2] By inhibiting the initial, rate-limiting oxidation of **1,3-Difluoro-2-propanol** to 1,3-difluoroacetone, 4-Methylpyrazole prevents the "lethal synthesis" of (-) erythrofluorocitrate.[2][7] In rat models, pre-treatment with 4-Methylpyrazole eliminated signs of poisoning and prevented the accumulation of citrate and fluoride.[2]

## Conclusion

**1,3-Difluoro-2-propanol** is a highly toxic compound that acts via metabolic activation to (-) erythrofluorocitrate, a potent inhibitor of the citric acid cycle. Its toxicity is acute and can occur through multiple exposure routes. While its acute toxicity is high, available data suggest it does not possess genotoxic potential, distinguishing it from its chlorinated analog. The mechanism of toxicity points to the effective use of alcohol dehydrogenase inhibitors like 4-Methylpyrazole as a specific antidote. This profile underscores the importance of understanding metabolic pathways in assessing chemical toxicity.

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